3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-[(Dimethylamino)methyl]bicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C8H16N2 It is a bicyclic amine, characterized by a unique bicyclo[111]pentane structure, which is a highly strained and compact framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Functionalization: The bicyclo[1.1.1]pentane framework is functionalized through various chemical reactions, such as carbene insertion or radical addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-N-methylbicyclo[1.1.1]pentan-1-amine: Similar in structure but with an additional methyl group on the nitrogen atom.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a trifluoromethyl group instead of the dimethylamino group.
Uniqueness
3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-7-3-8(9,4-7)5-7/h3-6,9H2,1-2H3 |
InChI Key |
IKOYMMACNVHQKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC12CC(C1)(C2)N |
Origin of Product |
United States |
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